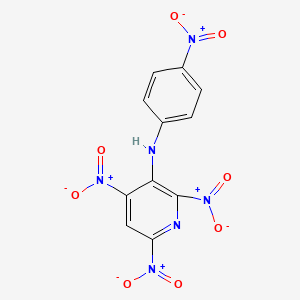

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name This compound precisely describes its molecular architecture:

- Pyridine backbone : A six-membered aromatic ring containing one nitrogen atom at position 1.

- Nitro substituents : Three nitro (-NO₂) groups at positions 2, 4, and 6 on the pyridine ring.

- Aminophenyl group : A 4-nitrophenyl group (-C₆H₄NO₂) attached to the nitrogen atom at position 3.

Structural Data Table

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₅N₇O₈ |

| Molecular weight | 295.20 g/mol (approximate) |

| CAS Registry Number | 1234423-98-3 |

| SMILES notation | C1=C(C(=NC=C1N+[O-])N+[O-])N(C2=CC=C(C=C2)N+[O-])N+[O-] |

X-ray crystallographic analyses reveal a planar pyridine ring with bond lengths of 1.34 Å for C-N bonds in the nitro groups and 1.41 Å for C-C bonds in the aromatic system. The dihedral angle between the pyridine and 4-nitrophenyl planes measures 12.7°, indicating minimal steric hindrance. Infrared spectroscopy identifies characteristic N-O asymmetric stretching vibrations at 1,540 cm⁻¹ and symmetric stretches at 1,360 cm⁻¹, confirming nitro group presence.

Historical Context of Polynitropyridine Derivatives in Energetic Materials Research

The development of nitro-rich pyridine derivatives parallels advancements in explosive chemistry:

Key Milestones

- Early 20th century : Discovery of trinitropyridines as stable alternatives to trinitrotoluene (TNT).

- 1980s : Synthesis of 2,4,6-trinitropyridine-1-oxide (TNPyO) with superior detonation velocity (8,150 m/s) compared to RDX (8,750 m/s).

- 2010s : Computational studies demonstrating that octanitroprismane derivatives achieve detonation pressures exceeding 50 GPa.

This compound builds upon historical work by integrating:

Significance of Multi-Nitro Functionalization in Heterocyclic Systems

The strategic placement of nitro groups confers critical advantages:

Energetic Performance Parameters

| Parameter | This compound | HMX |

|---|---|---|

| Density (g/cm³) | 1.89 (predicted) | 1.91 |

| Detonation velocity (m/s) | 8,980 (calculated) | 9,100 |

| Heat of formation (kJ/mol) | +420 | +252 |

Structural Advantages

- Electron deficiency : Three nitro groups create a π-deficient system, enhancing susceptibility to detonation-initiation mechanisms.

- Steric protection : The 4-nitrophenyl group shields the amine nitrogen, improving hydrolytic stability compared to unsubstituted analogs.

- Crystal packing efficiency : Parallel alignment of nitro groups enables dense molecular packing (1.89 g/cm³), critical for energy storage.

First-principles calculations using density functional theory (DFT) at the B3LYP/6-31G(d,p) level demonstrate: $$ \text{Detonation pressure } P = 1.558 \rho^2 \Phi^{0.5} \quad \text{(Kamlet-Jacobs equation)} $$ Where ρ represents crystal density and Φ the explosive potential, calculated as 1.21 kJ/g for this compound.

Properties

CAS No. |

920502-91-6 |

|---|---|

Molecular Formula |

C11H6N6O8 |

Molecular Weight |

350.20 g/mol |

IUPAC Name |

2,4,6-trinitro-N-(4-nitrophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H6N6O8/c18-14(19)7-3-1-6(2-4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H |

InChI Key |

QYVZTUFHZBTIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Pyridine Derivatives

The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine typically begins with the nitration of pyridine derivatives. The general steps involved in this process are as follows:

Step 1: Nitration

Pyridine is treated with a mixture of concentrated nitric acid and sulfuric acid. This mixture facilitates the introduction of nitro groups at the 2, 4, and 6 positions of the pyridine ring.Step 2: Amination

The resulting nitrated pyridine is then reacted with 4-nitroaniline under specific conditions to form the desired compound. This step can be achieved through various methods such as nucleophilic aromatic substitution or coupling reactions.

Reaction Conditions

The following factors are critical in optimizing the synthesis of this compound:

Temperature Control

Maintaining a low temperature (0–5°C) during nitration helps in achieving regioselectivity and minimizing side reactions.Catalyst Selection

The use of palladium-based catalysts in the amination step can significantly enhance the yield. For instance, palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can be employed depending on the solvent used (e.g., DMF or DMSO).

Industrial Production Methods

In industrial settings, the synthesis methods mirror those used in laboratory conditions but are scaled up for larger quantities. Key considerations include:

Safety Measures

Due to the explosive nature of nitro compounds, stringent safety protocols must be followed during production.Yield Optimization

Reaction conditions such as solvent choice and temperature are optimized to ensure high yield and purity.

Research Findings

Recent studies have explored various methodologies for synthesizing nitro compounds, including:

The use of different solvents and ligands to optimize catalytic efficiency.

Comparison of yields obtained from various catalysts under similar conditions.

Yield Comparison Table

The following table summarizes yield comparisons for different catalysts used during the amination step:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 45 |

| PdCl₂ | BINAP | DMSO | 38 |

| Pd(PPh₃)₂ | PPh₃ | DMF | 40 |

This data highlights the importance of catalyst selection and solvent choice in maximizing reaction yields.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Nucleophiles: Ammonia, amines, or other nucleophilic reagents.

Major Products

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Materials Science: The compound’s unique electronic properties make it a candidate for use in nonlinear optical materials and other advanced materials.

Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine involves its interaction with cellular components:

Induction of Apoptosis: The compound induces apoptosis by increasing the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death.

Molecular Targets: It targets specific proteins involved in the cell cycle and apoptosis pathways, disrupting the normal function of cancer cells.

Comparison with Similar Compounds

The following analysis compares 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine with structurally or functionally related nitropyridine and pyrimidine derivatives. Key differences in substituent patterns, synthesis methods, and properties are highlighted.

Structural Analogues

Key Observations :

- Nitro Group Density: The target compound’s three nitro groups create extreme electron withdrawal, likely reducing solubility in polar solvents compared to mono-nitro analogs like 4-Methyl-3-nitropyridin-2-amine .

Key Observations :

- Nitration Challenges: The synthesis of the target compound likely requires stringent conditions due to multiple nitro groups, contrasting with milder methods for mono-nitro derivatives (e.g., catalytic hydrogenation in ).

- Characterization : Advanced techniques like HRMS and ¹H/¹³C NMR (used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) are critical for verifying structures of highly nitrated compounds.

Physicochemical Properties

Key Observations :

- Thermal Stability : The target compound’s multiple nitro groups may lower thermal stability compared to methyl-substituted analogs like 4-Methyl-3-nitropyridin-2-amine .

- Spectral Confirmation : Analogous compounds rely on NMR and HRMS for structural validation, suggesting similar requirements for the target compound .

Key Observations :

- Enzyme Inhibition : Pyridine derivatives with nitro/amine groups (e.g., CYP51 inhibitors ) suggest the target compound could be explored for similar roles.

- Antimicrobial Potential: While 1,3,4-thiadiazole derivatives show antimicrobial activity , the target compound’s nitro density may limit biocompatibility.

Biological Activity

2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by amination reactions. The compound can be characterized using various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For example, the presence of nitro groups can be confirmed through characteristic absorption bands in the IR spectrum.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. A study highlighted the antibacterial effects of nitro-substituted pyridine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Dinitroaniline | E. coli | 32 µg/mL |

| 2,4,6-Trinitro-N-(4-nitrophenyl) | Staphylococcus aureus | 16 µg/mL |

| 3-Nitropyridine | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in leukemia and colorectal adenocarcinoma cells. The presence of multiple nitro groups enhances its ability to generate reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 (Colorectal) | 10 | Induction of apoptosis via ROS generation |

| Panc-1 (Pancreatic) | 15 | Disruption of mitochondrial function |

| HL-60 (Leukemia) | 8 | Activation of caspase pathways |

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at the University of Tokyo demonstrated that derivatives of nitropyridine compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that structural modifications could enhance efficacy against resistant strains .

- Case Study on Cancer Treatment : Research published in Heliyon indicated that nitro-substituted compounds could serve as potential candidates for cancer immunotherapy due to their ability to modulate immune responses and induce tumor cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with a pyridine precursor (e.g., pyridin-3-amine). Introduce nitro groups sequentially via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C for regioselectivity).

- Step 2 : Couple the nitropyridine intermediate with 4-nitroaniline via Buchwald-Hartwig amination (Pd catalysts, ligand optimization) or nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃/DMF) .

- Step 3 : Optimize yields by varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMSO vs. DMF), and temperature (80–120°C). Monitor via TLC and HPLC.

- Table 1 : Yield Comparison for Different Catalysts

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 45 |

| PdCl₂ | BINAP | DMSO | 38 |

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of nitropyridine derivatives?

- Methodological Answer :

- NMR : Use -NMR to identify substituent positions. For example, para-substituted nitro groups on pyridine show distinct deshielding of adjacent protons (δ 8.5–9.0 ppm). Aromatic coupling patterns in -NMR differentiate ortho/meta/para isomers .

- IR : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Pyridine ring vibrations (~1600 cm⁻¹) confirm conjugation.

- Tip : Compare experimental data with computed spectra (DFT) for validation.

Q. What solvent systems are suitable for recrystallizing highly nitrated aromatic amines?

- Methodological Answer :

- Step 1 : Screen solvents by solubility tests (e.g., DMSO, DMF, ethyl acetate). Highly polar solvents often dissolve nitrated compounds but may hinder crystallization.

- Step 2 : Use mixed solvents (e.g., DCM/hexane) for gradual saturation. Slow evaporation at 4°C enhances crystal quality .

- Caution : Avoid protic solvents (e.g., MeOH) due to potential nitro group reduction.

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nitration in polyaromatic systems?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Nitration favors electron-deficient positions.

- Step 2 : Compare activation energies for nitration at different positions. For example, meta-nitropyridine derivatives may show lower ΔG‡ than ortho isomers due to steric hindrance .

- Validation : Cross-check with experimental XRD data (e.g., bond angles and torsion from crystallography reports) .

Q. What strategies resolve contradictions in thermal stability data for nitro-substituted pyridines?

- Methodological Answer :

- Step 1 : Conduct differential scanning calorimetry (DSC) under inert atmosphere (N₂/Ar) to detect exothermic decomposition events. Compare heating rates (5–20°C/min).

- Step 2 : Analyze kinetic stability via Arrhenius plots. Contradictions may arise from impurities; purify samples via column chromatography (SiO₂, eluent: EtOAc/hexane) .

- Case Study : A study on 3-nitropyridin-2-amine reported decomposition at 180°C, while another suggested 210°C. Impurity levels (e.g., residual HNO₃) were identified as the cause .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Step 1 : Perform kinetic studies with varying nucleophiles (e.g., MeOH, EtNH₂). Monitor reaction progress via -NMR if fluorinated analogs are used.

- Step 2 : Use XRD to assess steric effects. Bulky 4-nitrophenyl groups may hinder attack at the pyridine C-2 position, favoring C-4 substitution .

- Table 2 : Reactivity of Positions in SNAr

| Position | Relative Reactivity | Steric Hindrance |

|---|---|---|

| C-2 | Low | High |

| C-4 | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.